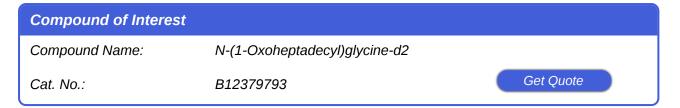


# A Comparative Guide to Quantitative Assay Validation: Adhering to FDA and EMA Guidelines

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For Researchers, Scientists, and Drug Development Professionals

The validation of quantitative assays is a critical cornerstone in drug development and scientific research, ensuring the reliability, reproducibility, and accuracy of data. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for the validation of bioanalytical methods. This guide provides a comparative overview of these guidelines, presenting key performance characteristics, detailed experimental protocols, and a comparison of common assay platforms, using the quantification of the therapeutic monoclonal antibody infliximab as a practical example.

# Key Performance Characteristics: A Harmonized Approach with Nuances

Both the FDA and EMA guidelines emphasize the evaluation of a core set of performance characteristics to ensure a bioanalytical method is fit for its intended purpose. While largely harmonized, some differences in terminology and specific recommendations exist.[1] The fundamental parameters for validation include:

- Accuracy: The closeness of the mean test results to the true concentration of the analyte.
- Precision: The closeness of agreement among a series of measurements from the same homogeneous sample. This is typically assessed at two levels: repeatability (intra-assay



precision) and intermediate precision (inter-assay precision).

- Specificity and Selectivity: The ability of the assay to differentiate and quantify the analyte in the presence of other components in the sample.
- Linearity and Range: The ability of the assay to produce results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the assay has been demonstrated to be accurate, precise, and linear.
- Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The LOD is the lowest
  concentration of analyte that can be detected but not necessarily quantified with acceptable
  accuracy and precision. The LLOQ is the lowest concentration that can be measured with
  acceptable accuracy and precision.
- Robustness: The capacity of the assay to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
- Stability: The chemical stability of an analyte in a given matrix under specific conditions for defined periods.

# Comparison of Quantitative Assay Platforms for Infliximab

The choice of analytical platform is crucial for developing a robust and reliable quantitative assay. Here, we compare two widely used methods for the quantification of infliximab: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).



Performance Characteristic	ELISA for Infliximab	LC-MS/MS for Infliximab	Alternative Methods (RIA, RGA)
Principle	Antigen-antibody interaction with enzymatic detection.	Separation by chromatography and detection by mass-to-charge ratio.	Relies on radiolabeled antigens or reporter gene expression.
Specificity	High, but can be susceptible to interference from antidrug antibodies (ADAs).	Very high, capable of distinguishing between the drug and its metabolites or interfering substances.	Generally high, but can have limitations in distinguishing IgG subclasses (ELISA).
Sensitivity (LLOQ)	Typically in the low μg/mL to ng/mL range. [2]	Can achieve similar or better sensitivity than ELISA, down to the ng/mL range.[3]	RIA and RGA can have lower limits of detection than ELISA (e.g., 0.07 µg/mL for RIA).[4]
Linear Range	Generally narrower compared to LC-MS/MS.	Wider linear dynamic range.[3]	Variable depending on the specific assay format.
Precision (%CV)	Intra- and inter-assay CVs are typically expected to be <15%. [5]	Can achieve excellent precision with CVs often below 10%.	RGA can show high reproducibility (CV ≤ 7%).[4]
Accuracy (% Recovery)	Typically within 80- 120% of the nominal concentration.	High accuracy, with recovery values often close to 100%.	Maximal inaccuracies for RIA and RGA have been reported around 39% and 24%, respectively.[4]



Throughput	High, suitable for analyzing large numbers of samples in parallel.	Generally lower throughput than ELISA due to sequential sample analysis.	Throughput varies depending on the specific method.
Cost	Generally lower cost per sample.	Higher initial instrument cost and operational expenses.	Can be more expensive and require specialized equipment (RIA).

# Experimental Protocols for Key Validation Experiments

The following are generalized protocols for validating a quantitative assay. Specific details may vary depending on the analyte, matrix, and analytical platform.

### **Accuracy**

Objective: To determine the closeness of the measured concentration to the true concentration.

#### Protocol:

- Prepare quality control (QC) samples at a minimum of three concentration levels: low, medium, and high, spanning the expected range of the assay.
- Analyze at least five replicates of each QC sample.
- The experiment should be repeated on at least three different days to assess inter-day accuracy.
- Calculate the mean concentration for each level and express it as a percentage of the nominal concentration (%Recovery).

Acceptance Criteria (FDA/EMA): The mean concentration should be within ±15% of the nominal value for each QC level (±20% for the LLOQ).



### **Precision**

Objective: To assess the degree of scatter in the results from multiple analyses of the same sample.

#### Protocol:

- Intra-assay Precision (Repeatability): Analyze a minimum of five replicates of each QC level (low, medium, high) in a single analytical run.
- Inter-assay Precision (Intermediate Precision): Analyze the same QC samples on at least three different days with different analysts and/or equipment.
- Calculate the coefficient of variation (%CV) for the concentrations measured at each level for both intra- and inter-assay precision.

Acceptance Criteria (FDA/EMA): The %CV should not exceed 15% for each QC level (20% for the LLOQ).[5]

## **Linearity and Range**

Objective: To demonstrate a proportional relationship between the analyte concentration and the assay response over a defined range.

#### Protocol:

- Prepare a series of calibration standards by spiking the matrix with known concentrations of the analyte. A minimum of five to eight non-zero concentrations is recommended.
- Analyze the calibration standards in the same manner as the study samples.
- Plot the response versus the nominal concentration and perform a linear regression analysis.
- The range is defined by the concentrations of the lowest and highest calibration standards that meet the acceptance criteria for accuracy and precision.

Acceptance Criteria (FDA/EMA): The coefficient of determination ( $r^2$ ) should be  $\geq 0.99$ . The back-calculated concentrations of the calibration standards should be within  $\pm 15\%$  of the

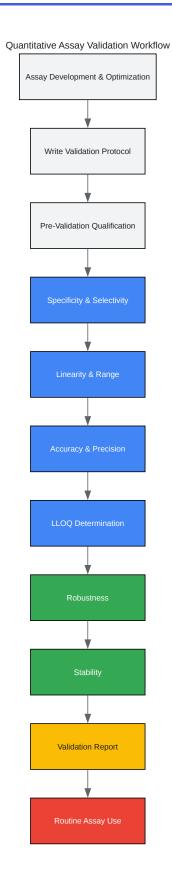


nominal values (±20% for the LLOQ).

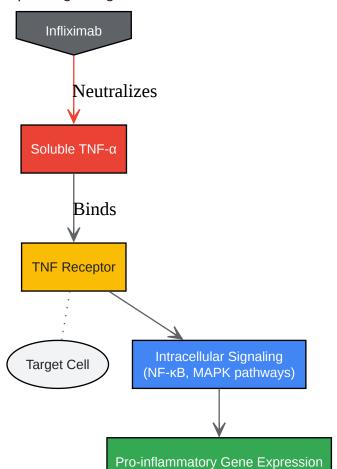
## **Visualizing the Validation Workflow**

A clear understanding of the assay validation workflow is essential for successful implementation. The following diagram illustrates the logical progression of the validation process.









#### TNF-alpha Signaling and Infliximab Mechanism of Action

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